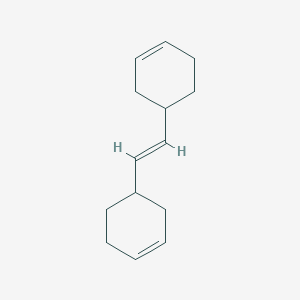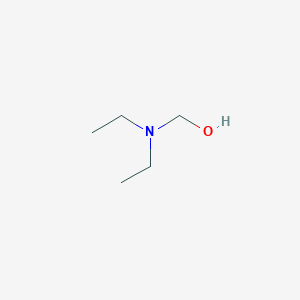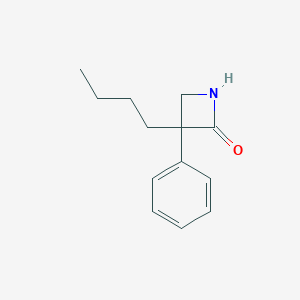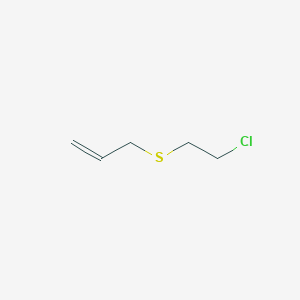
Sulfide, allyl 2-chloroethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfide, allyl 2-chloroethyl, also known as allyl 2-chloroethyl sulfide or simply as mustard gas, is a chemical warfare agent that has been used in several conflicts throughout the 20th century. Despite being banned by international law, mustard gas remains a threat to global security due to its potential use by terrorist organizations. Therefore, it is crucial to understand the synthesis, mechanism of action, and biochemical and physiological effects of this compound in order to develop effective countermeasures.
Wirkmechanismus
Mustard gas is an alkylating agent that binds to DNA and other cellular components, causing damage to the cell. This results in the inhibition of cell division and ultimately leads to cell death. Mustard gas also affects the immune system by suppressing the production of white blood cells, which can lead to increased susceptibility to infections.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of mustard gas are numerous and severe. Exposure to this compound can cause skin burns, respiratory distress, and eye damage. Ingestion of mustard gas can lead to gastrointestinal problems, such as nausea, vomiting, and diarrhea. Long-term effects of exposure to mustard gas include an increased risk of cancer and other chronic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Mustard gas is a highly toxic compound that poses significant risks to researchers working with it. Therefore, its use in laboratory experiments is limited. However, mustard gas derivatives have been used in cancer research, and these compounds have shown promise as potential chemotherapy agents.
Zukünftige Richtungen
There are several future directions for research on mustard gas. One area of focus is the development of effective countermeasures against this compound, including antidotes and protective gear for soldiers and civilians. Another area of research is the development of mustard gas derivatives for cancer treatment. Additionally, there is a need for continued research on the long-term effects of exposure to mustard gas and the potential risks associated with its use in laboratory experiments.
Conclusion
Mustard gas is a highly toxic compound that has been used as a chemical warfare agent in several conflicts throughout the 20th century. Despite being banned by international law, mustard gas remains a threat to global security. Therefore, it is crucial to understand the synthesis, mechanism of action, and biochemical and physiological effects of this compound in order to develop effective countermeasures. The future directions for research on mustard gas include the development of effective countermeasures, the use of mustard gas derivatives in cancer treatment, and continued research on the long-term effects of exposure to this compound.
Synthesemethoden
Mustard gas can be synthesized by the reaction between thiodiglycol and hydrochloric acid in the presence of a catalyst such as zinc chloride. This process results in the formation of a yellowish liquid that has a garlic-like odor and is highly toxic.
Wissenschaftliche Forschungsanwendungen
The scientific research application of mustard gas is primarily focused on its use as a chemical warfare agent. However, in recent years, there has been a growing interest in its potential as a cancer treatment. Mustard gas derivatives have been shown to have cytotoxic effects on cancer cells, making them potential candidates for chemotherapy.
Eigenschaften
CAS-Nummer |
19155-35-2 |
|---|---|
Produktname |
Sulfide, allyl 2-chloroethyl |
Molekularformel |
C5H9ClS |
Molekulargewicht |
136.64 g/mol |
IUPAC-Name |
3-(2-chloroethylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C5H9ClS/c1-2-4-7-5-3-6/h2H,1,3-5H2 |
InChI-Schlüssel |
OLEMZWBORONVDW-UHFFFAOYSA-N |
SMILES |
C=CCSCCCl |
Kanonische SMILES |
C=CCSCCCl |
Andere CAS-Nummern |
19155-35-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



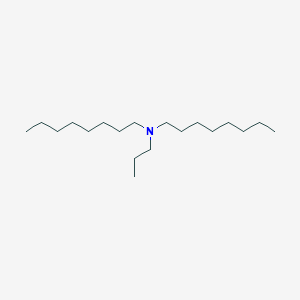
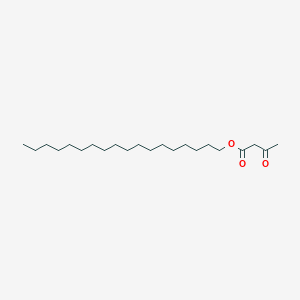
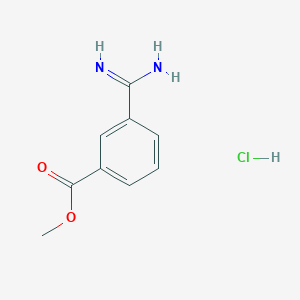
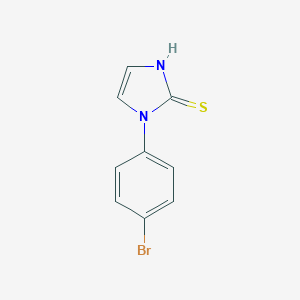
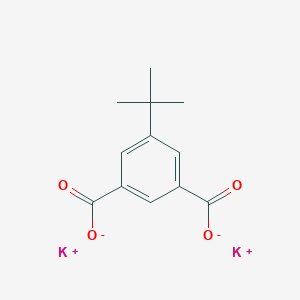
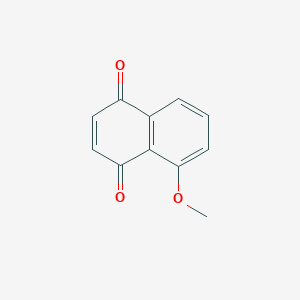
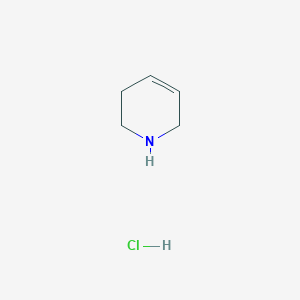
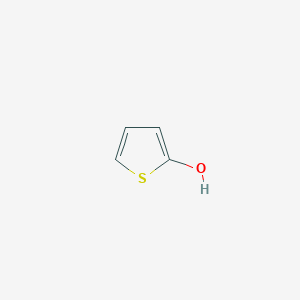
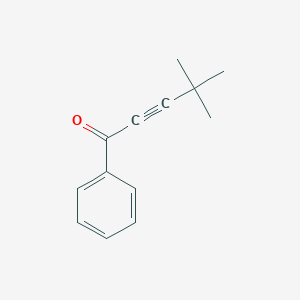
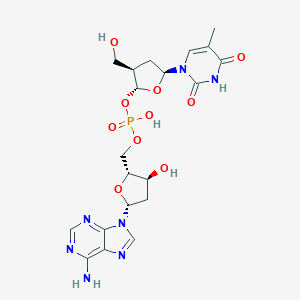
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)
